molecular formula C20H25O2P B14557555 (1-Butoxybut-1-en-2-yl)(oxo)diphenyl-lambda~5~-phosphane CAS No. 61753-13-7

(1-Butoxybut-1-en-2-yl)(oxo)diphenyl-lambda~5~-phosphane

Cat. No.: B14557555
CAS No.: 61753-13-7
M. Wt: 328.4 g/mol
InChI Key: ZYBGYNSVJSYVEV-UHFFFAOYSA-N
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Description

(1-Butoxybut-1-en-2-yl)(oxo)diphenyl-lambda~5~-phosphane is a chemical compound with the molecular formula C20H25O2P. . This compound contains a phosphine oxide functional group, which is characterized by a phosphorus atom double-bonded to an oxygen atom and bonded to two phenyl groups and a butoxybutenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Butoxybut-1-en-2-yl)(oxo)diphenyl-lambda~5~-phosphane typically involves the reaction of diphenylphosphine oxide with a butoxybutenyl halide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base such as sodium hydride or potassium tert-butoxide is used to deprotonate the diphenylphosphine oxide, facilitating the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1-Butoxybut-1-en-2-yl)(oxo)diphenyl-lambda~5~-phosphane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (1-Butoxybut-1-en-2-yl)(oxo)diphenyl-lambda~5~-phosphane is used as a ligand in coordination chemistry and catalysis. Its ability to stabilize transition metal complexes makes it valuable in catalytic reactions, including hydrogenation and cross-coupling reactions .

Biology and Medicine

In biological and medical research, this compound is studied for its potential as a therapeutic agent. Its phosphine oxide group can interact with biological targets, making it a candidate for drug development. It is also used in the synthesis of bioactive molecules and pharmaceuticals .

Industry

In the industrial sector, this compound is used as an intermediate in the production of specialty chemicals, agrochemicals, and materials science applications. Its unique chemical properties make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of (1-Butoxybut-1-en-2-yl)(oxo)diphenyl-lambda~5~-phosphane involves its interaction with molecular targets through its phosphine oxide group. This group can form coordination bonds with metal ions, facilitating catalytic processes. In biological systems, the compound can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Butoxybut-1-en-2-yl)(oxo)diphenyl-lambda~5~-phosphane is unique due to its butoxybutenyl group, which enhances its solubility and reactivity. This makes it more suitable for specific applications in catalysis and drug development compared to its analogs .

Properties

CAS No.

61753-13-7

Molecular Formula

C20H25O2P

Molecular Weight

328.4 g/mol

IUPAC Name

[1-butoxybut-1-en-2-yl(phenyl)phosphoryl]benzene

InChI

InChI=1S/C20H25O2P/c1-3-5-16-22-17-18(4-2)23(21,19-12-8-6-9-13-19)20-14-10-7-11-15-20/h6-15,17H,3-5,16H2,1-2H3

InChI Key

ZYBGYNSVJSYVEV-UHFFFAOYSA-N

Canonical SMILES

CCCCOC=C(CC)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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